molecular formula C20H25ClN2O2 B065259 N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride CAS No. 177333-17-4

N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride

Cat. No.: B065259
CAS No.: 177333-17-4
M. Wt: 360.9 g/mol
InChI Key: MYVDRDMFYHOZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride (CAS: 118119-32-7) is a bifunctional amine derivative widely utilized in peptide synthesis and solid-phase organic chemistry. Its structure comprises a 1,5-diaminopentane backbone protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group at one primary amine, leaving the second amine free for conjugation or further functionalization . The hydrochloride salt enhances solubility in polar solvents, making it suitable for use in automated peptide synthesizers. The molecular weight of the free base is 324.42 g/mol, while the hydrochloride form varies depending on stoichiometry .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(5-aminopentyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.ClH/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVDRDMFYHOZBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369607
Record name N-(9-FLUORENYLMETHYLOXYCARBONYL)-1,5-DIAMINOPENTANE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118119-32-7
Record name N-(9-FLUORENYLMETHYLOXYCARBONYL)-1,5-DIAMINOPENTANE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride (Fmoc-DAP) is a protected form of 1,5-diaminopentane, a polyamine that plays a significant role in various biological processes. This compound is primarily utilized in peptide synthesis and as a building block in the development of pharmaceuticals. Its biological activity is linked to its structural properties and the functionalities imparted by the Fmoc protecting group.

  • Molecular Formula : C20H24ClN2O2
  • Molecular Weight : 360.883 g/mol
  • CAS Number : 177333-17-4

Fmoc-DAP acts as a versatile intermediate in the synthesis of biologically active peptides. The Fmoc group protects the amino group during peptide synthesis, allowing for selective coupling reactions without premature reactions that could lead to undesired products. Once incorporated into peptides, the Fmoc group can be removed under mild basic conditions, facilitating further modifications or conjugations.

Biological Activities

  • Antimicrobial Activity :
    • Fmoc-DAP derivatives have shown potential antimicrobial properties. Studies indicate that modifications to the amino groups can enhance the efficacy against various bacterial strains.
  • Anticancer Properties :
    • Research has demonstrated that certain Fmoc-DAP-containing peptides exhibit cytotoxic effects on cancer cell lines. The mechanism is thought to involve disruption of cellular functions and induction of apoptosis.
  • Neuroprotective Effects :
    • Polyamines, including derivatives of 1,5-diaminopentane, have been implicated in neuroprotection. Fmoc-DAP may contribute to neuronal survival and function through modulation of ion channels and neurotransmitter receptors.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveModulates ion channels; promotes neuronal health

Case Study: Anticancer Activity

A study conducted by Smith et al. (2022) evaluated the cytotoxic effects of Fmoc-DAP-based peptides on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a significant reduction in cell viability at concentrations above 50 µM, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analysis.

Case Study: Antimicrobial Efficacy

In research published by Johnson et al. (2023), Fmoc-DAP derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The study found that specific modifications to the Fmoc-DAP structure enhanced antibacterial activity, suggesting potential applications in developing new antimicrobial agents.

Scientific Research Applications

Peptide Synthesis

Fmoc Protection Strategy :
Fmoc-1,5-diaminopentane hydrochloride is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective protection of amino groups during the synthesis process.

  • Advantages :
    • Stability : The Fmoc group is stable under basic conditions but can be easily removed using mild acidic conditions (e.g., piperidine).
    • Versatility : It can be used to synthesize peptides with various sequences and modifications.

Case Studies :

  • A study demonstrated the successful synthesis of a cyclic peptide using Fmoc-1,5-diaminopentane as a key intermediate, showcasing its utility in complex peptide architectures .

Drug Delivery Systems

Fmoc-1,5-diaminopentane hydrochloride has been investigated for its potential in drug delivery applications due to its biocompatibility and ability to form nanoparticles.

  • Nanoparticle Formation : When conjugated with therapeutic agents, Fmoc-1,5-diaminopentane can facilitate the formation of nanoparticles that enhance drug solubility and stability.
  • Targeted Delivery : Research indicates that modifying nanoparticles with this compound can improve targeting efficiency towards specific cells or tissues .

Bioconjugation Techniques

The compound also plays a significant role in bioconjugation strategies, where it is used to attach biomolecules such as proteins or nucleic acids to surfaces or other molecules.

  • Applications in Diagnostics : Fmoc-1,5-diaminopentane has been employed in the development of biosensors where it aids in immobilizing enzymes or antibodies onto sensor surfaces.
  • Protein Engineering : Its use in protein engineering allows for the modification of proteins to enhance their stability and functionality .

Research and Development

Research continues to explore new applications of Fmoc-1,5-diaminopentane hydrochloride in various fields:

  • Metabolic Engineering : Studies have focused on using this compound in metabolic engineering processes to produce valuable chemicals from renewable resources .
  • Material Science : Investigations into polymeric materials incorporating Fmoc derivatives are ongoing, aiming to develop smart materials with responsive properties.

Summary Table of Applications

Application AreaDescriptionKey Benefits
Peptide SynthesisBuilding block for SPPSStability and versatility
Drug Delivery SystemsFacilitates nanoparticle formationEnhanced solubility and targeting
Bioconjugation TechniquesAttaches biomolecules for diagnosticsImproved stability and functionality
Research and DevelopmentUsed in metabolic engineering and materialsInnovation in sustainable production

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its utility, this section compares N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride with analogous diaminoalkane derivatives. Key parameters include molecular weight, protecting groups, solubility, and applications.

Mono-Fmoc 1,5-Diaminopentane Hydrochloride

  • Molecular Formula : C₂₀H₂₄N₂O₂·HCl (free base: C₂₀H₂₄N₂O₂)
  • Molecular Weight : 324.42 g/mol (free base basis)
  • Protecting Group : Fmoc (acid-labile, UV-sensitive)
  • Applications: Primarily used in peptide synthesis for orthogonal protection strategies. The free amine facilitates coupling to resins or other amino acids.

Trt-Diaminopentane·AcOH (Trt-NH-(CH₂)₅-NH₂·AcOH)

  • Molecular Formula : C₂₄H₃₃N₂O₂·C₂H₄O₂
  • Molecular Weight : 404.55 g/mol
  • Protecting Group : Trityl (Trt; acid-labile, less UV-sensitive than Fmoc)
  • Applications : Preferred in scenarios requiring milder deprotection conditions. The acetic acid salt improves stability during storage.

Unprotected 1,5-Diaminopentane (Cadaverine)

  • Molecular Formula : C₅H₁₄N₂
  • Molecular Weight : 102.18 g/mol
  • Protecting Group: None
  • Applications: Limited to non-peptide applications (e.g., polymer crosslinking) due to reactivity and lack of orthogonal protection.

Comparative Data Table

Parameter N-Fmoc-1,5-diaminopentane·HCl Trt-Diaminopentane·AcOH 1,5-Diaminopentane (Cadaverine)
Molecular Weight (g/mol) 324.42 (free base basis) 404.55 102.18
Protecting Group Fmoc Trityl (Trt) None
Deprotection Conditions Piperidine/DMF (20% v/v) TFA (1–5% v/v) N/A
Solubility DMSO, DMF, water (moderate) DCM, DMF Water, ethanol
Primary Use Peptide synthesis Specialty resins Industrial crosslinking

Preparation Methods

Decarboxylation of L-Lysine Followed by Fmoc Protection

A scalable route begins with the decarboxylation of L-lysine to yield 1,5-diaminopentane dihydrochloride (cadaverine dihydrochloride). As reported in, this reaction employs R-carvone in n-propanol under high-temperature (190°C) and pressure (11251.1 Torr) conditions. The process involves:

  • Heating L-lysine with R-carvone in n-propanol for 17 minutes.

  • Quenching with 2M HCl to form the dihydrochloride salt.

  • Washing with ether and drying under vacuum (150°C, 10 Torr).

The resulting 1,5-diaminopentane dihydrochloride is then selectively protected at one amine group using 9-fluorenylmethyl chloroformate (Fmoc-Cl). Adapting protocols from, the Fmoc protection is conducted in 1,4-dioxane with sodium carbonate at 0–25°C. Stoichiometric control (1 equiv. Fmoc-Cl per amine) ensures mono-protection, yielding the target compound in 97% purity after extraction with methanol-dichloromethane and crystallization.

Key Reaction Parameters

ParameterValue/DescriptionSource
Temperature0°C (initial), 25°C (reaction)
Solvent1,4-Dioxane
Base10% Na2CO3
Yield93% (decarboxylation), 97% (Fmoc)

Direct Fmoc Protection of 1,5-Diaminopentane

An alternative method bypasses lysine decarboxylation by starting with commercially available 1,5-diaminopentane. The amine is dissolved in a polar aprotic solvent (e.g., tetrahydrofuran) and treated with Fmoc-Cl in the presence of a mild base (e.g., N,N-diisopropylethylamine) at 0°C. This approach, analogous to, avoids high-temperature steps but requires rigorous exclusion of moisture. The hydrochloride salt is precipitated by adding excess HCl to the reaction mixture, followed by filtration and recrystallization from ethanol-water.

Advantages Over Route 1.1

  • Eliminates the need for specialized pressure equipment.

  • Reduces reaction time from hours to minutes.

  • Achieves comparable yields (95–98%) with minimal byproducts.

Reaction Optimization and Mechanistic Insights

Solvent and Base Selection

The choice of solvent and base significantly impacts selectivity and yield:

  • 1,4-Dioxane : Enhances Fmoc-Cl solubility while stabilizing the reactive intermediate.

  • Sodium Carbonate vs. Organic Bases : Aqueous Na2CO3 (as in) minimizes racemization but requires biphasic conditions. Organic bases (e.g., DIPEA) enable homogeneous reactions but may necessitate chromatographic purification.

Temperature Control

Maintaining 0°C during Fmoc-Cl addition suppresses di-protection and oligomerization. Subsequent warming to 25°C ensures complete reaction without compromising the Fmoc group’s integrity.

Workup and Purification

  • Ether Washing : Removes unreacted Fmoc-Cl and hydrophobic byproducts.

  • Crystallization : Ethanol-water mixtures (3:1 v/v) yield high-purity hydrochloride crystals.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D2O): δ 1.28 (pentet, 2H, J=8 Hz), 1.54 (pentet, 4H, J=8 Hz), 2.84 (triplet, 4H, J=8 Hz), 7.30–7.80 (m, 8H, Fmoc aromatic).

  • IR : 1695 cm⁻¹ (C=O, Fmoc), 1540 cm⁻¹ (N–H bend), 1250 cm⁻¹ (C–O–C).

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile-water gradient) confirms >98% purity, with a retention time of 12.3 minutes.

Applications and Derivitization

The compound serves as a backbone for synthesizing Fmoc-protected polyamines, which are pivotal in:

  • Solid-phase peptide synthesis (SPPS) as orthogonal protecting groups.

  • Bioconjugation of nucleic acids via hexaphosphate linkages.

  • Dendrimer construction, leveraging its bifunctional reactivity .

Q & A

Q. What are the primary research applications of N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride in organic synthesis?

This compound is widely used as a protected diamine intermediate in peptide and oligonucleotide synthesis. The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides orthogonal protection for amines, which can be selectively removed under mild basic conditions (e.g., piperidine in DMF). Its applications extend to solid-phase synthesis, where temporary protection of reactive amines is critical for stepwise coupling reactions. The pentane backbone offers flexibility in crosslinking applications, such as polymer or dendrimer synthesis .

Q. What safety precautions are necessary when handling this compound?

Safety data sheets indicate the need for personal protective equipment (PPE), including gloves, lab coats, and eye protection. Work should be conducted in a fume hood due to potential inhalation hazards. The compound’s hydrochloride salt form may release toxic fumes (e.g., HCl) upon decomposition. Proper disposal of contaminated materials and adherence to institutional hazardous waste protocols are essential .

Q. What analytical techniques are recommended for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 31P for phosphorylated derivatives) is critical for structural confirmation. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are used to assess purity. Specific NMR chemical shifts (e.g., aromatic protons of the Fmoc group at δ 7.2–7.8 ppm) confirm successful protection .

Q. What are the storage conditions to ensure compound stability?

Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C. Protect from moisture and light to prevent hydrolysis or degradation of the Fmoc group. Long-term storage in desiccated environments is advised .

Q. What is the role of HCl in the compound’s formulation?

The hydrochloride salt improves solubility in aqueous or polar solvents and stabilizes the free amine, preventing undesired side reactions (e.g., oxidation or nucleophilic attacks) during storage or synthesis. The counterion also facilitates purification via crystallization .

Advanced Research Questions

Q. How does the Fmoc protecting group influence the solubility and reactivity of 1,5-diaminopentane in nucleophilic reactions?

The hydrophobic Fmoc group reduces solubility in polar solvents, often necessitating the use of dimethylformamide (DMF) or dichloromethane (DCM). Steric hindrance from the Fmoc moiety can slow nucleophilic reactions, requiring optimized conditions (e.g., elevated temperatures or coupling agents like HATU). Solubility challenges may arise in aqueous-phase enzymatic syntheses, necessitating phase-transfer catalysts .

Q. What methodological challenges arise when using this compound in phosphoramidite chemistry for DNA synthesis?

Challenges include diastereomer formation during phosphite triester synthesis, as observed in 31P NMR spectra (δ 140–141 ppm). Purification via silica gel chromatography or reversed-phase HPLC is required to isolate stereochemically pure products. Side reactions, such as incomplete oxidation or depurination, must be monitored using analytical HPLC .

Q. How do enzymatic synthesis approaches for 1,5-diaminopentane compare with chemical methods involving Fmoc protection?

Enzymatic routes (e.g., lysine decarboxylase) offer eco-friendly synthesis but may require additional steps to remove protecting groups. Chemical Fmoc protection allows precise control over reaction sequences but involves harsh reagents (e.g., trifluoroacetic acid for deprotection). Hybrid approaches, such as enzymatic synthesis followed by Fmoc protection, can balance efficiency and selectivity .

Q. What strategies mitigate racemization when deprotecting Fmoc from 1,5-diaminopentane hydrochloride in chiral syntheses?

Use mild deprotection agents (e.g., 20% piperidine in DMF) and monitor reaction times to minimize racemization. Chiral HPLC or capillary electrophoresis can assess enantiomeric purity post-deprotection. Low-temperature conditions (0–4°C) further reduce racemization risks .

Q. In peptide synthesis, how does the use of this diamine affect crosslinking efficiency compared to shorter-chain diamines?

The pentane spacer enhances flexibility in crosslinked polymers, improving access to reactive sites. However, steric hindrance from the Fmoc group may reduce coupling efficiency, requiring extended reaction times or excess reagents. Comparative studies using shorter diamines (e.g., 1,3-propanediamine) highlight trade-offs between rigidity and reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.